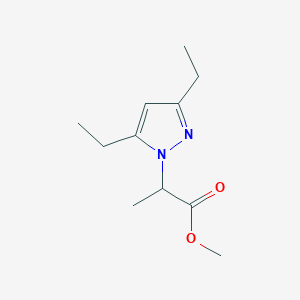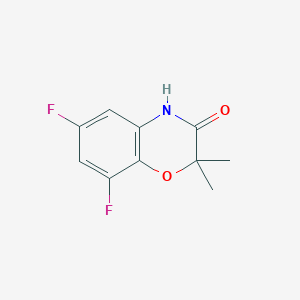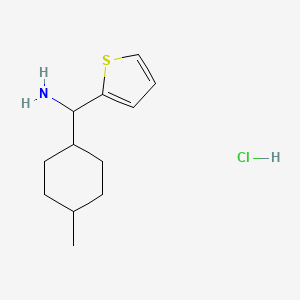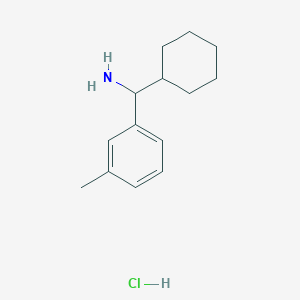
Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride is1S/C12H15F2N.ClH/c13-10-5-3-4-9 (11 (10)14)12 (8-15)6-1-2-7-12;/h3-5H,1-2,6-8,15H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride is a powder that should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Cyclopentyl(2,5-difluorophenyl)methanamine hydrochloride and its derivatives are prominently utilized in the synthesis of various compounds. The regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, a process crucial for creating bromo-substituted cyclopentenones and their analogues, highlights the compound's significance in organic synthesis for generating useful substances (Shirinian et al., 2012). Moreover, the compound's derivatives have been explored for their local anesthetic activity, showcasing its relevance in pharmaceutical chemistry (Gataullin et al., 2001).
Pharmaceutical Applications
In the field of pharmaceuticals, the crystal structure of (S)-(+)-ketamine hydrochloride, a known anesthetic compound significantly more potent than its R isomer, has been determined, indicating the compound's critical role in anesthesia (Hakey et al., 2008). The synthesis of ortho-(cyclopentenyl)- and ortho-(cyclopentyl)-aniline derivatives, which possess local anesthetic and analgesic properties, further exemplifies the compound's utility in creating medically valuable derivatives (Gataullin et al., 2001).
Catalysis and Material Science
In catalysis and material science, palladium(II) complexes containing bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline have been synthesized, showing the compound's importance in the creation of catalysts for polymerization processes (Sung-Hoon Kim et al., 2014). Additionally, the compound's role in the experimental and kinetic modeling study of cyclopentane and dimethyl ether blends, which informs the understanding of multi-component gasoline surrogate fuels, highlights its significance in the energy sector (Lokachari et al., 2021).
Safety and Hazards
properties
IUPAC Name |
cyclopentyl-(2,5-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8;/h5-8,12H,1-4,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRUCZIPMLBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=CC(=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)








![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1471965.png)
![2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1471966.png)
